molecular formula C18H17N3O4 B2620612 N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide CAS No. 1024124-92-2

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B2620612
CAS RN: 1024124-92-2
M. Wt: 339.351
InChI Key: UXWXTHMHHQUBEY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, commonly known as INDA, is a synthetic compound that has gained significant attention in the field of biomedical research. It is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. INDA has been shown to have potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

INAD works by inhibiting the enzyme N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, which is responsible for the degradation of endocannabinoids. By inhibiting N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, INDA increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body. This leads to the activation of various signaling pathways, resulting in the observed therapeutic effects.
Biochemical and physiological effects:
INAD has been shown to have significant effects on various biochemical and physiological processes. It has been observed to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. INDA has also been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models. Additionally, INDA has been shown to have analgesic effects by reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

INAD has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, which makes it an ideal tool for investigating the role of endocannabinoids in various physiological processes. However, INDA has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, INDA has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on INDA. One area of interest is the investigation of its potential use in the treatment of cancer. INDA has been shown to have anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the investigation of the effects of INDA on the endocannabinoid system in the brain. INDA has been shown to have anxiolytic and antidepressant effects, and further research is needed to determine the underlying mechanisms of these effects. Finally, the development of more potent and selective N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide inhibitors, based on the structure of INDA, may lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of INDA involves the reaction of 4-nitrophenol with 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product, INDA.

Scientific Research Applications

INAD has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. INDA has also been investigated for its potential use in the treatment of cancer, diabetes, and neurological disorders.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-18(12-25-15-7-5-14(6-8-15)21(23)24)19-10-9-13-11-20-17-4-2-1-3-16(13)17/h1-8,11,20H,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWXTHMHHQUBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide

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